4-Benzyl-5-((3,4,5-trimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
Description
This compound is a Schiff base derived from 4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol and 3,4,5-trimethoxybenzaldehyde. Its synthesis involves refluxing the precursors in ethanol with hydrochloric acid (HCl) as a catalyst, achieving yields of 68–79% . Key structural features include:
- 3,4,5-Trimethoxybenzylidene group: Provides electron-donating methoxy groups, influencing redox properties and bioactivity.
- Triazole-3-thiol core: Imparts metal-chelating and antioxidant capabilities.
Characterization is confirmed via NMR, with the disappearance of the amino proton signal (δ ~5.73 ppm) and appearance of the imine (N=CH) proton at δ ~9.52 ppm .
Properties
IUPAC Name |
4-benzyl-3-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-24-15-9-14(10-16(25-2)17(15)26-3)11-20-18-21-22-19(27)23(18)12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3,(H,22,27)/b20-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQBBVFVBVATIT-RGVLZGJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NC2=NNC(=S)N2CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/C2=NNC(=S)N2CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Benzyl-5-((3,4,5-trimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate hydrazine derivatives with carbon disulfide and an alkylating agent.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction using benzyl halides.
Condensation with 3,4,5-Trimethoxybenzaldehyde: The final step involves the condensation of the triazole derivative with 3,4,5-trimethoxybenzaldehyde to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
4-Benzyl-5-((3,4,5-trimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
While the search results do not provide extensive data specifically on "4-Benzyl-5-((3,4,5-trimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol", they do offer information on the synthesis of related compounds and the medicinal applications of 1,2,4-triazoles, which can provide a foundational understanding.
Synthesis of Thiazolidinones and Triazoles
The synthesis of novel thiazolidinones, which are structurally related to the target compound, has been reported using 4-phenyl-3-thiosemicarbazones as starting materials . 4-phenyl-3-thiosemicarbazones (4a–h) can be synthesized in two steps from phenyl isothiocyanate and hydrazine hydrate . The reaction of 4-phenyl-3-thiosemicarbazide with aromatic aldehydes yields 4-phenyl-3-thiosemicarbazone derivatives .
Medicinal Applications of 1,2,4-Triazoles
1,2,4-Triazoles are a privileged scaffold with a wide range of bioactivities, including antifungal and antibacterial properties . They also possess neuroprotectant, antioxidant, antimalarial, antileishmanial, anti-urease, and antiviral properties . Additionally, they have applications as anticonvulsants, cannabinoid CB1 receptor antagonists, PDE4A inhibitors, and γ-aminobutyric acid-A (GABA-A) receptor antagonists .
Antibacterial Activity of 1,2,4-Triazole Derivatives
Various studies have highlighted the antibacterial potential of 1,2,4-triazole derivatives . For instance, Hassan et al. synthesized 5-(2-aminothiazol-4-yl)-4-substituted phenyl-4H-1,2,4-triazole-3-thiols and assessed their antibacterial activity against several bacteria, including S. aureus, B. subtilis, E. coli, and P. aeuroginosa . Yang and Bao synthesized 1,2,4-triazole derivatives bearing quinazolinylpiperidinyl moiety and N-(substituted phenyl)acetamide unit and evaluated them for their antimicrobial activities . Some of these compounds showed better bactericidal activity than bismerthiazol against the phytopathogenic bacterium X. oryzae pv. oryzae .
Mechanism of Action
The mechanism of action of 4-Benzyl-5-((3,4,5-trimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis. Its anticancer properties could be attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Structural and Spectral Differences
- Imine Proton Shift : The N=CH proton in the target compound resonates at δ ~9.52 ppm, consistent with analogs like . Electron-withdrawing groups (e.g., nitro in ) may downfield-shift this signal.
- Thiol vs. Thioether : Replacement of the thiol (–SH) with benzylthio (–S–CH₂C₆H₅) () alters solubility and redox activity.
Key Research Findings
Synthetic Efficiency : The target compound’s yield (68–79%) is moderate compared to benzylthio derivatives (88%) , suggesting room for optimization in catalyst choice (e.g., InCl₃).
Electron-Donating Groups Enhance Bioactivity : Methoxy and benzyl groups improve antioxidant and antimicrobial profiles compared to nitro or chloro substituents .
Structural Flexibility : The triazole-3-thiol scaffold accommodates diverse substitutions, enabling tailored applications in drug design or materials science .
Biological Activity
4-Benzyl-5-((3,4,5-trimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol (CAS No. 325994-67-0) is a compound of increasing interest due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Triazole Ring : Cyclization of hydrazine derivatives with carbon disulfide and an alkylating agent.
- Introduction of the Benzyl Group : Achieved through nucleophilic substitution using benzyl halides.
- Condensation with 3,4,5-Trimethoxybenzaldehyde : This final step results in the formation of the target compound.
Optimizations in these steps can enhance yield and purity for industrial applications.
Antimicrobial Properties
Research indicates that 4-Benzyl-5-((3,4,5-trimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol exhibits significant antimicrobial activity. A study evaluating various triazole derivatives found that compounds similar to this one demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans. The mechanism is believed to involve inhibition of key enzymes in bacterial cell wall synthesis .
Anticancer Activity
The compound has shown promising results in anticancer studies. In vitro assays against various cancer cell lines (e.g., melanoma IGR39 and triple-negative breast cancer MDA-MB-231) revealed that it induces apoptosis and inhibits cell migration. Compounds derived from similar triazole structures have been noted for their selectivity towards cancer cells, making them potential candidates for targeted cancer therapies .
Antioxidant Activity
Antioxidant assays have demonstrated that this compound possesses significant radical scavenging abilities. Its antioxidant capacity was quantified using DPPH and ABTS assays, showing effectiveness comparable to standard antioxidants like ascorbic acid .
The biological activities of 4-Benzyl-5-((3,4,5-trimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol can be attributed to its interaction with various molecular targets:
- Antimicrobial Mechanism : Likely involves inhibition of bacterial enzymes critical for cell wall synthesis.
- Anticancer Mechanism : Induction of apoptosis through activation of specific signaling pathways has been observed.
Molecular docking studies suggest strong binding affinities to these targets, reinforcing the therapeutic potential of this compound .
Comparative Analysis
To contextualize the biological activity of 4-Benzyl-5-((3,4,5-trimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol within its class, a comparison with other triazole derivatives is presented below:
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| 4-Benzyl-5-amino-4H-1,2,4-triazole-3-thiol | Similar structure without trimethoxy group | Moderate | Low |
| 4-Benzyl-5-(methoxybenzylidene)amino | Contains methoxy instead of trimethoxy | Low | Moderate |
| 4-Benzyl-5-(dimethoxybenzylidene)amino | Contains two methoxy groups | Moderate | High |
This table illustrates how variations in substitution can significantly influence biological activity.
Case Studies
Several studies have highlighted the efficacy of triazole derivatives:
- Antibacterial Study : A series of triazoles were tested against a spectrum of bacterial strains; compounds similar to our target showed MIC values indicating potent antibacterial properties .
- Cytotoxicity Assay : In vitro testing on human cancer cell lines revealed that certain derivatives exhibited selective cytotoxicity towards malignant cells while sparing normal cells .
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for 4-Benzyl-5-((3,4,5-trimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be optimized for yield and purity?
- Methodology :
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Step 1 : Condensation of 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol with 3,4,5-trimethoxybenzaldehyde under acidic conditions (e.g., 5 drops of glacial acetic acid in ethanol or methanol) .
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Step 2 : Reflux for 4–6 hours to facilitate imine bond formation.
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Purification : Recrystallization from methanol or column chromatography (silica gel, ethyl acetate/hexane gradient) .
-
Optimization :
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Solvent : Methanol improves intermediate solubility compared to ethanol .
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Catalyst : Acetic acid enhances reaction efficiency vs. HCl or no catalyst .
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Yield Monitoring : Thin-layer chromatography (TLC) with UV detection at 254 nm .
- Data Table :
| Parameter | Tested Options | Optimal Condition | Yield Impact |
|---|---|---|---|
| Solvent | Ethanol, Methanol | Methanol | +15% yield |
| Catalyst | Acetic acid, None | Acetic acid (5 drops) | 90% conversion |
| Reaction Time | 4h vs. 6h | 4h (reflux) | No significant change |
Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?
- Key Techniques :
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1H/13C NMR : Confirm the benzylidene imine (δ 8.2–8.5 ppm for CH=N) and triazole ring protons (δ 7.5–8.0 ppm) .
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IR Spectroscopy : Identify C=N (1600–1650 cm⁻¹) and S–H (2550 cm⁻¹) stretches .
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HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase) .
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X-ray Crystallography : Resolve molecular conformation (e.g., dihedral angles between triazole and benzylidene groups) .
- Data Table :
| Technique | Key Diagnostic Signal/Feature | Functional Group Confirmed |
|---|---|---|
| 1H NMR | δ 3.8–4.0 (9H, OCH3) | 3,4,5-Trimethoxybenzylidene |
| IR | 1605 cm⁻¹ (C=N) | Triazole ring |
| X-ray | Dihedral angle: 65–70° | Planarity of conjugated system |
Advanced Research Questions
Q. How do electronic effects of the 3,4,5-trimethoxybenzylidene substituent influence the compound's reactivity in nucleophilic substitution reactions?
- Methodology :
- Electronic Analysis : Methoxy groups act as electron donors, activating the benzylidene moiety for electrophilic attacks.
- Experimental Design :
- Compare reactivity with analogs lacking methoxy groups (e.g., 3,4-dichlorobenzylidene) in nucleophilic substitutions (e.g., thiol-disulfide exchange) .
- Monitor reaction kinetics via UV-Vis spectroscopy or LC-MS .
- Key Insight : The trimethoxy group enhances resonance stabilization, reducing electrophilicity at the imine carbon but increasing stability of intermediates .
Q. What in silico approaches are effective in predicting the binding affinity of this triazole derivative with enzyme targets like kinases or cytochrome P450?
- Methodology :
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Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., CDK2 kinase) .
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MD Simulations : Analyze stability of ligand-enzyme complexes (e.g., 100 ns simulations in GROMACS) .
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QSAR Models : Corrogate substituent effects (e.g., methoxy vs. halogen groups) on inhibitory activity .
- Case Study :
-
Docking scores for the title compound showed a ∆G of -9.2 kcal/mol with CDK2, comparable to staurosporine (-10.1 kcal/mol) .
Q. How can researchers address discrepancies in reported biological activity data, such as varying IC50 values across studies?
- Methodology :
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Purity Validation : Use HPLC to rule out impurities/degradants (e.g., photooxidation products) .
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Assay Standardization : Include positive controls (e.g., doxorubicin for cytotoxicity assays) and replicate experiments across cell lines .
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Structural Confirmation : Verify E/Z isomerization (if applicable) via NOESY NMR .
- Example : Inconsistent cytotoxicity (IC50: 2–10 µM) may arise from variations in cell permeability due to crystallinity differences .
Q. What is the role of the thiol group in the compound's redox behavior, and how can this be exploited for designing prodrugs?
- Methodology :
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Redox Studies : Cyclic voltammetry to measure oxidation potential (e.g., thiol → disulfide at +0.5 V vs. Ag/AgCl) .
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Prodrug Design : Protect thiol as an acetylated derivative (e.g., 3-thioacetyl) for improved stability, with enzymatic cleavage in vivo .
- Data :
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Thiol oxidation half-life: 24h in PBS (pH 7.4) at 37°C, extending to 72h with acetyl protection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
